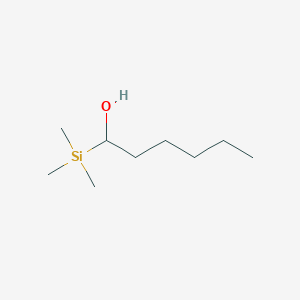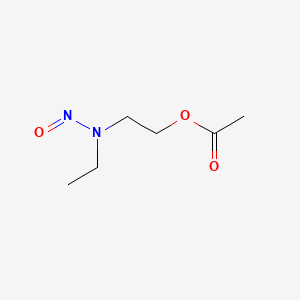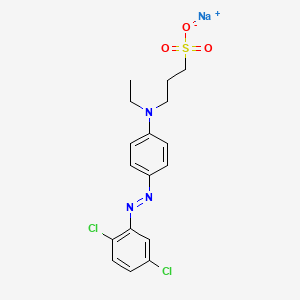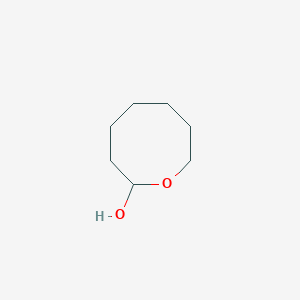
Oxocan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxocan-2-ol is a heterocyclic organic compound with a seven-membered ring containing one oxygen atom and one hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxocan-2-ol can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. For example, the reaction of a diol with a dehydrating agent can lead to the formation of the oxocane ring .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oxocan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or ether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxocan-2-one, while reduction can produce oxocan-2-amine .
Wissenschaftliche Forschungsanwendungen
Oxocan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being investigated for their potential use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism by which oxocan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetane: A four-membered ring compound with similar reactivity but different ring strain and stability.
Oxolan-2-one: A five-membered ring compound with different chemical properties and applications
Uniqueness
Oxocan-2-ol is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to smaller or larger ring systems. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Eigenschaften
CAS-Nummer |
72488-05-2 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
oxocan-2-ol |
InChI |
InChI=1S/C7H14O2/c8-7-5-3-1-2-4-6-9-7/h7-8H,1-6H2 |
InChI-Schlüssel |
SMYREFDDLSTNKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCOC(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


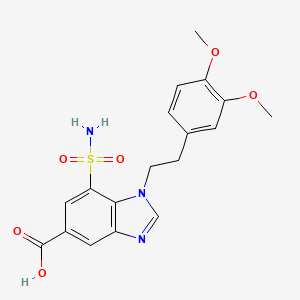
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

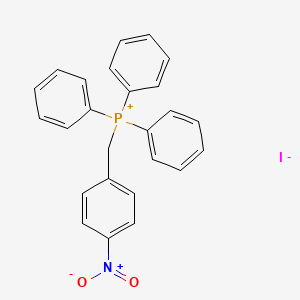

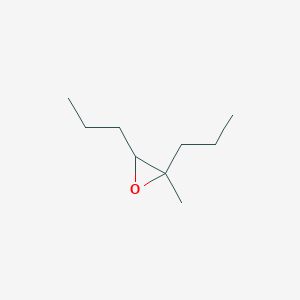
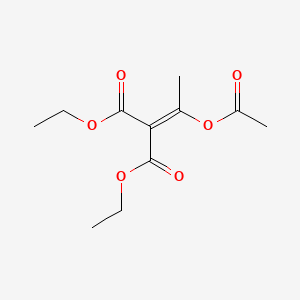
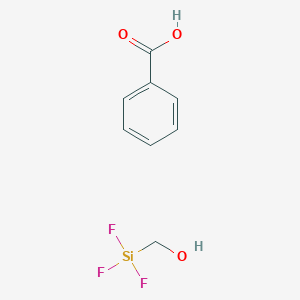
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
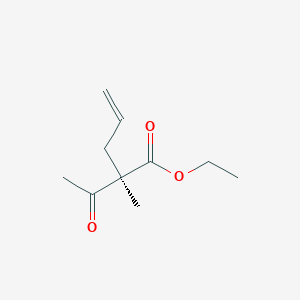
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
